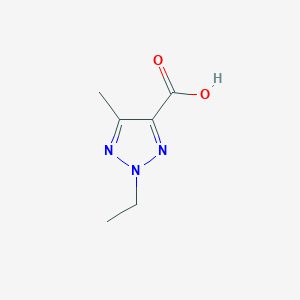

2-ethyl-5-methyl-2H-1,2,3-triazole-4-carboxylic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-Ethyl-5-methyl-2H-1,2,3-triazole-4-carboxylic acid is a derivative of triazole . Triazoles are five-membered heterocycles with two carbon atoms and three nitrogen atoms . They are readily capable of binding in the biological system with a variety of enzymes and receptors, thus showing versatile biological activities .

Synthesis Analysis

The synthesis of triazoles has been revolutionized by the copper-catalyzed 1,3-dipolar Huisgen cycloaddition of azides to alkynes, known as the CuAAC reaction . This reaction allows for the formation of these structures using a reliable, regioselective, and high-yielding process . A series of 2-phenyl-5-methyl-2H-1,2,3-triazole-4-carboxylic acids/carbohydrazides, which are analogues of febuxostat, were synthesized and evaluated for their in vitro xanthine oxidase (XO) inhibitory activity .Chemical Reactions Analysis

The chemical reactions involving triazoles are diverse. The CuAAC reaction has seen applications in many areas, including bioconjugation chemistry, dendrimer and polymer synthesis, synthesis of peptidomimetics, combinatorial drug chemistry, and materials science .Aplicaciones Científicas De Investigación

Xanthine Oxidase Inhibition

This compound has been evaluated for its potential as a xanthine oxidase inhibitor . Xanthine oxidase (XO) is an enzyme involved in purine metabolism and is a target for treating gout. Derivatives of 2-ethyl-5-methyl-2H-1,2,3-triazole-4-carboxylic acid have shown high potency in inhibiting XO activity, which could lead to the development of new therapeutic agents .

Synthesis of Bioactive Molecules

The triazole ring is a common motif in many bioactive molecules. The versatility of 2-ethyl-5-methyl-2H-1,2,3-triazole-4-carboxylic acid allows for its use in the synthesis of various drugs and bioactive compounds. For instance, it can be used to synthesize analogs of febuxostat, a drug used to lower uric acid levels .

Flow Chemistry Applications

In the field of flow chemistry, this compound can be utilized in the synthesis of 1,2,3-triazoles using continuous flow conditions. This method is advantageous for producing these compounds with high functional group tolerance and yields, which is beneficial for industrial-scale chemical production .

Antiepileptic Drug Synthesis

The triazole ring structure is integral to certain antiepileptic drugs. The compound can be used in the synthesis of such drugs, like rufinamide, which is used to treat seizures associated with Lennox-Gastaut syndrome .

Antibacterial Research

Research into the antibacterial properties of triazole derivatives is ongoing. Molecular docking studies suggest that compounds like 2-ethyl-5-methyl-2H-1,2,3-triazole-4-carboxylic acid could bind to bacterial enzymes and inhibit their function, providing a pathway for the development of new antibiotics .

Material Science

The triazole ring is known for its stability and ability to participate in various chemical reactions, making it valuable in material science. It can be incorporated into polymers or used to create novel materials with specific properties .

Mecanismo De Acción

Target of Action

Triazole compounds, which include this compound, are known to bind with a variety of enzymes and receptors in the biological system . They show versatile biological activities and are present as a central structural component in a number of drug classes .

Mode of Action

Triazole compounds are known for their ability to mimic amide bonds , which allows them to interact with various biological targets. They are often seen in experimental drug candidates and approved drugs .

Biochemical Pathways

Triazole-pyrimidine hybrid compounds have been observed to inhibit er stress, apoptosis, and the nf-kb inflammatory pathway .

Pharmacokinetics

Tetrazoles, which are similar to triazoles, are often used as metabolism-resistant isosteric replacements for carboxylic acids in medicinal chemistry . This suggests that 2-ethyl-5-methyl-2H-1,2,3-triazole-4-carboxylic acid may have similar properties.

Result of Action

Triazole-pyrimidine hybrid compounds have shown promising neuroprotective and anti-inflammatory properties .

Action Environment

The synthesis of similar triazole compounds has been achieved under continuous flow conditions using copper-on-charcoal as a heterogeneous catalyst , suggesting that the synthesis environment can influence the properties of these compounds.

Propiedades

IUPAC Name |

2-ethyl-5-methyltriazole-4-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9N3O2/c1-3-9-7-4(2)5(8-9)6(10)11/h3H2,1-2H3,(H,10,11) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SZHPLTRAPHLPQM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1N=C(C(=N1)C(=O)O)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

155.15 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-Chloro-N-[[4-(2H-tetrazol-5-yl)phenyl]methyl]pyridine-2-carboxamide](/img/structure/B2889189.png)

![1-[(3,5-Dimethyl-1,2-oxazol-4-yl)sulfonyl]-4-{6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}piperidine](/img/structure/B2889190.png)

![N-(5,6-dihydro-4H-cyclopenta[d]thiazol-2-yl)-2-((4-fluorophenyl)sulfonyl)acetamide](/img/structure/B2889193.png)

![5-(3,4-difluorobenzyl)-2-(3,4-dimethoxyphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2889201.png)

![6-[(3-Fluorophenyl)methylsulfanyl]-3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2889203.png)

![2-(3,5-dimethylisoxazol-4-yl)-1-(5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)ethanone](/img/structure/B2889205.png)

![4-[1-(4-bromophenyl)-2-nitroethyl]-5-methyl-2-phenyl-1H-pyrazol-3-one](/img/structure/B2889212.png)